Product packaging for Ethyl (E,Z)-2,4-decadienoate(Cat. No.:CAS No. 7328-34-9)

Ethyl (E,Z)-2,4-decadienoate

Cat. No.: B153589
CAS No.: 7328-34-9
M. Wt: 196.29 g/mol
InChI Key: OPCRGEVPIBLWAY-QNRZBPGKSA-N
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Description

Nomenclature and Isomerism of Ethyl-2,4-decadienoate

The precise naming and structural definition of ethyl-2,4-decadienoate are crucial for unambiguous scientific communication. This involves adherence to standardized nomenclature and a clear understanding of its isomeric forms.

According to the International Union of Pure and Applied Chemistry (IUPAC), the preferred name for this compound is ethyl (2E,4Z)-deca-2,4-dienoate. wikipedia.org This systematic name precisely describes the molecule's structure, indicating an ethyl ester of a ten-carbon chain (decanoic acid) with two double bonds at the second and fourth positions, with specific stereochemistry.

The compound is also known by several synonyms, which are frequently encountered in scientific literature and commercial contexts. These include "pear ester," reflecting its characteristic aroma, and names that describe the geometry of the double bonds, such as "ethyl trans-2,cis-4-decadienoate." chemicalbook.comwikipedia.orgebi.ac.uk

Nomenclature Type Name
Preferred IUPAC Nameethyl (2E,4Z)-deca-2,4-dienoate wikipedia.org
Common SynonymPear Ester wikipedia.orgebi.ac.uk
Common SynonymEthyl (2E,4Z)-decadienoate nih.gov
Common SynonymEthyl trans-2,cis-4-decadienoate chemicalbook.com
Common Synonym(2E,4Z)-2,4-Decadienoic acid, ethyl ester foodb.ca
CAS Registry Number3025-30-7 wikipedia.org

Ethyl-2,4-decadienoate can exist as several different geometrical isomers due to the presence of two carbon-carbon double bonds. The arrangement of substituents around these double bonds gives rise to four possible stereoisomers: (2E,4Z), (2E,4E), (2Z,4E), and (2Z,4Z). researchgate.net

The most significant and commonly occurring isomer is (2E,4Z)-ethyl-2,4-decadienoate, which is largely responsible for the characteristic aroma of Williams pears. chemicalbook.com The "E" (from the German entgegen, meaning opposite) and "Z" (from the German zusammen, meaning together) notation describes the priority of the substituents on either side of the double bonds.

Research has shown that the different geometrical isomers can elicit distinct biological responses. For instance, in studies of the codling moth (Cydia pomonella), the (E,Z) isomer was found to be significantly more attractive than the (E,E) isomer. usda.gov The separation and identification of these isomers are typically achieved using chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). researchgate.net

The other geometrical isomers include:

Ethyl (2E,4E)-deca-2,4-dienoate : Both double bonds have a trans configuration. researchgate.netnist.gov

Ethyl (2Z,4E)-deca-2,4-dienoate : The double bond at the second position is cis, and the one at the fourth position is trans. nih.govresearchgate.net

Ethyl (2Z,4Z)-deca-2,4-dienoate : Both double bonds have a cis configuration. researchgate.net

The chemical formula for all isomers of ethyl-2,4-decadienoate is C12H20O2. nih.govchemspider.com This formula indicates that each molecule is composed of 12 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms. The molecular weight of the compound is approximately 196.29 g/mol . wikipedia.orgnist.gov

The structural formula provides a more detailed representation of the molecule's connectivity. For the most common isomer, (2E,4Z)-ethyl-2,4-decadienoate, the structure consists of a ten-carbon chain with double bonds between the second and third carbons (in the E configuration) and between the fourth and fifth carbons (in the Z configuration). This dienoate chain is attached to an ethyl group via an ester linkage.

Chemical Structure of (2E,4Z)-Ethyl-2,4-decadienoate:

Generated code

(E configuration at C2=C3, Z configuration at C4=C5)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B153589 Ethyl (E,Z)-2,4-decadienoate CAS No. 7328-34-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2E,4Z)-deca-2,4-dienoate
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InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3/b9-8-,11-10+
Source PubChem
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InChI Key

OPCRGEVPIBLWAY-QNRZBPGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0041357
Record name Ethyl (2E,4Z)-deca-2,4-dienoate
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Molecular Weight

196.29 g/mol
Source PubChem
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Physical Description

Slightly yellow oil; light fruity note
Record name Ethyl trans-2-cis-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1183/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

70.00 to 72.00 °C. @ 0.05 mm Hg
Record name Ethyl 2Z,4E-decadienoic acid
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Solubility

Soluble in fat; Insoluble in water, soluble (in ethanol)
Record name Ethyl trans-2-cis-4-decadienoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.917-0.920
Record name Ethyl trans-2-cis-4-decadienoate
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CAS No.

3025-30-7, 7328-34-9
Record name Ethyl (E,Z)-2,4-decadienoate
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Record name Ethyl (2E,4Z)-decadienoate
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Record name 2,4-Decadienoic acid, ethyl ester, (2E,4Z)-
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Record name Ethyl (2E,4Z)-deca-2,4-dienoate
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Record name Ethyl (2E,4Z)-2,4-decadienoate
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Record name Ethyl (2E,4E)-2,4-decadienoate
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Record name ETHYL 2,4-DECADIENOATE, (2E,4Z)-
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Record name Ethyl 2Z,4E-decadienoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Biosynthesis of Ethyl 2,4 Decadienoate

Distribution in Biological Systems

This aromatic compound is found in a variety of organisms and the products derived from them, ranging from plants to fermented beverages.

Ethyl-2,4-decadienoate is established as a plant metabolite. chemicalbook.comnih.gov It is a volatile organic compound produced during the ripening process of certain fruits, playing a crucial role in their characteristic aroma. usda.gov The compound is also considered a kairomone, a chemical substance emitted by one organism that mediates interspecific interactions, for instance, by attracting certain insects to the plant. nih.govresearchgate.netoup.com

The most well-documented presence of ethyl-2,4-decadienoate is in pears, where it is a key aroma component, particularly in the Bartlett and Williams varieties. chemicalbook.comresearchgate.netperfumersupplyhouse.com Its scent is often described as the characteristic essence of ripe pears. perfumersupplyhouse.comulprospector.com Beyond pears, this ester has been identified in a range of other fruits and plant-derived products. chemicalbook.comwikipedia.org For instance, it is found in Stillingia oil, derived from the seeds of the Chinese tallow (B1178427) tree (Stillingia sebifera), where it exists as a glyceride. chemicalbook.com

Table 1: Fruits and Plant Products Containing Ethyl-2,4-decadienoate

Fruit/Plant Product Scientific Name (if available) Reference
Bartlett Pears Pyrus communis chemicalbook.comresearchgate.netwikipedia.org
Apple Malus domestica chemicalbook.comwikipedia.orgthegoodscentscompany.com
Concord Grapes Vitis labrusca chemicalbook.comwikipedia.org
Quince Cydonia oblonga chemicalbook.comwikipedia.org
Durian Durio zibethinus chemicalbook.com
Spineless Monkey Orange Strychnos madagascariensis chemicalbook.com

The fermentation process can either preserve or enhance the concentration of ethyl-2,4-decadienoate. It is a known constituent of pear brandy, where it significantly shapes the final aroma profile of the spirit. researchgate.netwikipedia.orgnotulaebotanicae.ro Research on Bartlett pear brandy production has shown that while ethyl (E,Z)-2,4-decadienoate is present in high concentrations in the fresh fruit, its levels can change throughout the manufacturing process, including fermentation and distillation. researchgate.net The compound has also been reported in beer. wikipedia.org

Table 2: Fermented Products Containing Ethyl-2,4-decadienoate

Fermented Product Base Ingredient Reference
Pear Brandy Pears chemicalbook.comresearchgate.netwikipedia.orgnotulaebotanicae.ro

Biosynthetic Pathways and Precursors

The formation of ethyl-2,4-decadienoate is tied to the metabolism of fatty acids, involving specific enzymatic activities.

While the precise in-planta biosynthetic pathway is complex, the formation of ethyl-2,4-decadienoate can be achieved through enzymatic processes. Biotechnological production methods have been developed that utilize enzymes to synthesize this compound from natural precursors. chemicalbook.com A key process involves the enzymatic transesterification of Stillingia oil with ethanol (B145695). google.comgoogle.com Lipases, a class of enzymes that catalyze the hydrolysis of fats, are central to this transformation. Specifically, lipase (B570770) from the yeast Candida antarctica has proven to be highly effective in catalyzing this reaction to produce ethyl-2,4-decadienoate. google.comresearchgate.netresearchgate.net This biotransformation yields a natural flavor compound from a natural substrate. researchgate.netchimia.ch

Ethyl-2,4-decadienoate is classified as a fatty acid ester, and its origin is directly linked to fatty acid metabolism. nih.govhmdb.ca The precursor molecule, deca-2,4-dienoic acid, is a derivative of fatty acid breakdown. nih.gov In biotechnological production, the process starts with the glycerides of deca-2,4-dienoic acid found in Stillingia oil. chemicalbook.com The major fatty acid in this oil is linolenic acid. researchgate.net The enzymatic process with lipase facilitates the transesterification, where the glycerol (B35011) backbone of the glyceride is replaced with ethanol, forming the final ethyl ester product. google.com

Advanced Synthesis Methodologies for Ethyl 2,4 Decadienoate

Chemical Synthesis Approaches

Chemical methods for synthesizing ethyl-2,4-decadienoate are diverse, ranging from classic organometallic reactions to novel catalytic rearrangements. These approaches offer various degrees of stereocontrol, yield, and operational complexity.

Organometallic reagents are fundamental in the construction of the carbon skeleton of ethyl-2,4-decadienoate. These methods often provide good control over the geometry of the newly formed double bonds but typically require stringent anhydrous conditions and low temperatures. orgsyn.org

Another organometallic approach utilizes a Grignard reagent. The reaction of 1-heptenylmagnesium bromide with ethyl (E)-β-(N,N-diethylamino)acrylate has been shown to produce ethyl (E,Z)-2,4-decadienoate, although with a more modest yield of 32% and a purity of 89%. orgsyn.orgorgsyn.org Palladium-catalyzed cross-coupling reactions, such as Negishi and Suzuki couplings, are also powerful organometallic methods used to synthesize stereoisomers of related conjugated dienoic esters with high isomeric purity (≥98%). nih.gov

Table 1: Comparison of Organometallic Synthesis Routes for Ethyl-2,4-decadienoate

Method Organometallic Reagent Substrate Reported Yield Isomeric Purity/Ratio Reference
Cuprate (B13416276) Addition Lithium di-(Z)-1-heptenylcuprate Ethyl propiolate 90% 95% (2E,4Z) orgsyn.org, chemicalbook.com, orgsyn.org
Grignard Reaction 1-Heptenylmagnesium bromide Ethyl (E)-β-(N,N-diethylamino)acrylate 32% 89% (E,Z) orgsyn.org, orgsyn.org

The Wittig reaction is a widely used method for forming carbon-carbon double bonds and has been successfully applied to the synthesis of ethyl-2,4-decadienoate. A common pathway involves the reaction of hexyltriphenylphosphonium bromide with an unsaturated carbonyl compound, ethyl (E)-4-oxo-2-butenoate. orgsyn.orgorgsyn.org This specific Wittig reaction produces the target ester with a reported yield of 68% and a purity of 85%. orgsyn.orgorgsyn.org While effective, a practical challenge of the Wittig reaction can be the separation of the desired product from the triphenylphosphine (B44618) oxide byproduct. orgsyn.orgorgsyn.org

Variations of this approach have been developed to enhance stereoselectivity. For instance, stereospecific Wittig condensations using vinylogous epoxyaldehydes can lead to an efficient synthesis of the pear ester. researchgate.netresearchgate.net Furthermore, a Wittig-type reaction between (3Z)-hexenyl-triphenylphosphonium bromide and ethyl 4-oxo-(2E)-butenoate has been described for preparing structurally similar compounds. google.com

A notably simple and efficient method for preparing this compound involves the rearrangement of a β-allenic ester catalyzed by alumina (B75360). orgsyn.orgresearchgate.net This procedure begins with the synthesis of ethyl 3,4-decadienoate (the allenic ester) from 1-octyn-3-ol (B1346985) and triethyl orthoacetate. orgsyn.orgorgsyn.org

The key step is the thermal treatment of the allenic ester with an alumina catalyst in an aprotic solvent like benzene. orgsyn.orgresearchgate.net Heating the mixture at reflux results in a stereoselective rearrangement to form this compound. orgsyn.orgorgsyn.org This method is advantageous as it proceeds under essentially neutral conditions, uses starting materials that are not sensitive to air or moisture, and is suitable for large-scale preparations. orgsyn.orgorgsyn.org The reaction demonstrates high stereoselectivity, with reported yields ranging from 57% to 87% and isomeric purity between 91% and 100%. researchgate.net

Table 2: Alumina-Catalyzed Rearrangement of β-Allenic Esters

Starting Material Catalyst Conditions Product Yield Stereoselectivity Reference
Ethyl 3,4-decadienoate Aluminum oxide Reflux in benzene, 5 hr This compound High High (91-100%) orgsyn.org, researchgate.net, orgsyn.org

Achieving high stereoselectivity is crucial for producing the pear ester, as its characteristic aroma is specific to the (2E,4Z) isomer. Several synthetic strategies are designed specifically to control the geometry of the double bonds.

One such pathway starts from E-pent-2-en-4-yn-1-ol and proceeds through a five-step sequence. tandfonline.comtandfonline.com A critical step in this synthesis is the final catalytic hydrogenation of a carbon-carbon triple bond to a Z-double bond using Lindlar's catalyst, which selectively produces the (4Z) configuration. tandfonline.com Other stereoselective methods utilize two sequential Wittig-type olefination reactions. researchgate.net

The organometallic cuprate addition method is inherently stereoselective, yielding a product that is 95% of the (2E,4Z) isomer. chemicalbook.com Similarly, the alumina-catalyzed rearrangement of allenic esters is noted for its high stereoselectivity. orgsyn.orgresearchgate.net Following synthesis, purification techniques such as fractional distillation or the formation of urea (B33335) inclusion complexes can be employed to obtain the desired isomer in very high purity, often exceeding 98-99%. researchgate.netacs.org

Unsaturated carbonyl compounds are key precursors in several synthetic routes to ethyl-2,4-decadienoate. As mentioned, ethyl (E)-4-oxo-2-butenoate serves as the C4 building block in the Wittig reaction with a C6 phosphonium (B103445) ylide. orgsyn.orgorgsyn.org This approach constructs the ten-carbon dienoate skeleton by forming the C4-C5 double bond.

In a more general sense, α,β-unsaturated carbonyl compounds are the substrates in organometallic addition reactions. google.com For example, the reaction of 1-heptenylmagnesium bromide with ethyl (E)-β-(N,N-diethylamino)acrylate is another instance where an unsaturated carbonyl derivative is used to build the final product structure. orgsyn.orgorgsyn.org These precursors are valuable because their reactive carbonyl group and conjugated double bond provide handles for forming the specific structure and stereochemistry of the target molecule.

Biotechnological Production Methods

In addition to chemical synthesis, biotechnological methods have been developed for the production of natural ethyl-2,4-decadienoate. These processes utilize enzymes to convert natural substrates, yielding a product that can be labeled as a natural flavoring. chimia.ch

A well-documented method involves the enzymatic transesterification of Stillingia oil. chemicalbook.comresearchgate.net Stillingia oil, derived from the seeds of the Chinese tallow (B1178427) tree (Stillingia sebifera), naturally contains about 5% of deca-2,4-dienoic acid in the form of glycerides. google.com The process uses an immobilized lipase (B570770), typically from the yeast Candida antarctica (commercially available as Novozym 435), to catalyze the reaction between the oil and natural ethanol (B145695). researchgate.netgoogle.com

Table 3: Key Parameters for Biotechnological Production of Ethyl-2,4-decadienoate

Parameter Description Reference
Natural Substrate Stillingia oil (contains ~5% deca-2,4-dienoic acid glycerides) researchgate.net, google.com
Biocatalyst Immobilized lipase from Candida antarctica (Novozym 435) researchgate.net, google.com
Reaction Type Transesterification with natural ethanol researchgate.net, chimia.ch
Reaction Efficiency ~95% researchgate.net, chimia.ch
Isolation Method Fractional distillation researchgate.net
Final Yield ~4.0-5.0% from oil researchgate.net, google.com

Compound Index

Enzymatic Transesterification using Lipases

The biotechnological production of ethyl-2,4-decadienoate, a key flavor compound known for its characteristic pear aroma, has been successfully achieved through enzymatic transesterification. google.comperfumerflavorist.com This method presents a significant advancement, particularly in producing a "natural" version of the flavor compound, which is highly valued in the food and fragrance industries. google.comuniroma1.it The process typically involves the use of lipases to catalyze the transesterification of glycerides found in natural oils with ethanol. google.com

Research has focused on using Stillingia oil as a natural source of trans-2,cis-4-decadienoic acid esters (glycerides). google.comgoogle.com The enzymatic process involves reacting this oil with ethanol in the presence of a specific lipase. researchgate.net However, studies have shown that the ability to catalyze this specific reaction is not widespread among common lipases. google.comresearchgate.net

Extensive screening of various lipases revealed that many, including those from Mucor miehei, Pseudomonas species, Candida cylindracea, Pseudomonas fluorescens, Chromobacterium viscosum, and pancreatic lipase, were ineffective at producing ethyl-2,4-decadienoate from Stillingia oil. google.comresearchgate.net While these enzymes were active and could transesterify other fatty acids present in the oil, such as linolenic acid, they failed to convert the specific decadienoic acid glycerides. google.comresearchgate.net

The breakthrough came with the discovery that lipase B from Candida antarctica is uniquely capable of efficiently catalyzing the desired transesterification. google.comgoogle.com Both the free (SP 525) and, more notably, the immobilized form of this enzyme (Novozym 435) have proven effective. google.com The use of immobilized lipase is particularly advantageous as it allows for repeated use over multiple cycles without a significant loss of enzymatic activity. google.com Research has demonstrated that Novozym 435 can be reused for at least 12 cycles. google.com

The efficiency of this biotransformation is high, with a conversion rate in the region of 95%. researchgate.netchimia.ch Following the enzymatic reaction, the resulting mixture contains a low concentration of the target ester, typically around 4.3% to 4.6% by weight. google.comgoogle.com The ethyl-2,4-decadienoate is then isolated and purified from the complex mixture of other ethyl esters via fractional distillation, yielding a product with a purity of 93% or higher. google.comresearchgate.net

Research Findings on Lipase Screening for Ethyl-2,4-decadienoate Synthesis

This table summarizes the results from studies screening various lipases for their ability to produce ethyl-2,4-decadienoate via transesterification of Stillingia oil.

Lipase SourceCommercial Name/TypeEffectiveness in SynthesisReference
Candida antarcticaNovozym 435 (Immobilized B)Successful google.com
Candida antarcticaSP 525 (Free Lipase B)Successful google.com
Mucor mieheiEsterase 30,000Unsuccessful google.com
Pseudomonas speciesLipase PS (Amano)Unsuccessful google.com
Candida cylindraceaLipase B (Biocatalysts)Unsuccessful google.com
Pseudomonas fluorescensN/AUnsuccessful google.com
Chromobacterium viscosumN/AUnsuccessful google.com
Pancreatic LipaseN/AUnsuccessful google.com

Optimal Conditions for Transesterification Catalyzed by Novozym 435

This table outlines the optimized reaction conditions identified in research for the synthesis of ethyl-2,4-decadienoate using immobilized Candida antarctica lipase. google.comgoogle.com

ParameterOptimal ConditionReference
EnzymeNovozym 435 google.com
SubstratesStillingia oil, Ethanol google.comgoogle.com
Temperature45°C google.comgoogle.com
Incubation Time~2 days (48 hours) google.com
AtmosphereNitrogen google.comgoogle.com
Post-reactionFiltration to remove enzyme google.com
PurificationFractional Distillation google.comresearchgate.net

Comparison of Enzymatic and Chemical Synthesis in Research Contexts

The synthesis of ethyl-2,4-decadienoate can be approached through both enzymatic and conventional chemical pathways, with research highlighting significant differences between the two methods in terms of complexity, reaction conditions, and product classification. google.comorgsyn.org

Chemical Synthesis: Traditional chemical synthesis of ethyl-2,4-decadienoate is often described as an elaborate and complicated process. google.comresearchgate.net One established method starts with cis-1-heptenyl bromide, which is converted into a lithium di-(Z)-1-heptenylcuprate complex using lithium and copper iodide. perfumerflavorist.comchemicalbook.com This organometallic reagent is then reacted with ethyl propiolate to yield the final ester. perfumerflavorist.comorgsyn.org Other chemical routes include the Wittig reaction or methods involving the rearrangement of allenic esters using an aluminum oxide catalyst. orgsyn.org

These chemical methods generally share several characteristics:

Harsh Conditions: They often require anhydrous (water-free) conditions and low temperatures, sometimes as low as -40°C. orgsyn.org

Complex Reagents: The synthesis involves organometallic reagents or multi-step procedures that can be complex to execute. orgsyn.org

Stereoselectivity Issues: While some methods can achieve high stereoselectivity, others may produce a mixture of isomers (e.g., 2E,4Z and 2E,4E), requiring subsequent purification to isolate the desired product. perfumerflavorist.comorgsyn.org

Product Classification: The resulting ethyl-2,4-decadienoate is considered "nature-identical" but cannot be legally classified as a "natural" flavoring agent in a food law context. google.com

Enzymatic Synthesis: In contrast, the lipase-catalyzed transesterification of natural oils offers a more streamlined and environmentally benign alternative. uniroma1.itscielo.br The enzymatic approach is distinguished by:

Mild Conditions: The reaction proceeds under mild temperatures (e.g., 45°C) and does not require toxic chemicals or extreme pressures. google.comscielo.br

High Selectivity: The Candida antarctica lipase demonstrates remarkable selectivity for the specific glyceride in Stillingia oil, a trait not found in many other lipases. google.comresearchgate.net

"Natural" Product Labeling: A key advantage is that when natural substrates like Stillingia oil and natural ethanol are used, the resulting ethyl-2,4-decadienoate can be labeled as a "natural" flavor. google.comuniroma1.it This is a significant commercial driver in the food industry.

Analytical Characterization and Isomer Separation in Research

Spectroscopic Techniques for Isomer Identification

Spectroscopic methods are indispensable for the structural elucidation of ethyl 2,4-decadienoate isomers, providing detailed information about their molecular structure and geometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of the geometrical isomers of ethyl 2,4-decadienoate. researchgate.net By analyzing the proton (¹H) and carbon-¹³ (¹³C) NMR spectra, researchers can determine the specific configuration (cis or trans) of the double bonds at the C2 and C4 positions. researchgate.net

The key to distinguishing the isomers lies in the coupling constants (J-values) between the vinyl protons. For instance, a large coupling constant between the H2 and H3 protons (around 15.4 Hz) is characteristic of a trans configuration at the C2-C3 double bond. researchgate.net Similarly, the coupling constant between H4 and H5 protons helps to determine the geometry of the C4-C5 double bond. researchgate.net

In one study, ¹H NMR spectroscopy was used to characterize all four possible isomers: (2E,4Z), (2E,4E), (2Z,4E), and (2Z,4Z). researchgate.net The distinct chemical shifts and proton-proton coupling constants for each isomer allowed for their definitive identification. researchgate.net

Table 1: ¹H NMR Data for Ethyl 2,4-decadienoate Isomers

Isomer H2 (ppm) H3 (ppm) H4 (ppm) H5 (ppm) J H2-H3 (Hz) J H4-H5 (Hz)
(2E,4Z) 5.81 7.27 6.05 5.69 15.4 11.1
(2E,4E) 5.75 7.18 6.12 6.01 15.4 15.2
(2Z,4E) Not Reported Not Reported Not Reported Not Reported Not Reported Not Reported
(2Z,4Z) Not Reported Not Reported Not Reported Not Reported Not Reported Not Reported

Source: Adapted from research on the separation and identification of ethyl 2,4-decadienoate isomers. researchgate.net

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of ethyl 2,4-decadienoate. The molecular ion peak confirms the compound's mass, while the fragmentation pattern can offer clues about its structure. libretexts.org For esters, fragmentation often occurs at the bonds adjacent to the carbonyl group. libretexts.org

While standard electron ionization mass spectrometry (EI-MS) is excellent for confirming the presence of ethyl 2,4-decadienoate, it is generally not sufficient on its own to differentiate between the geometric isomers as they often produce very similar mass spectra. However, when coupled with a separation technique like gas chromatography (GC-MS), it becomes a powerful tool for both separation and identification. mdpi.com

Chromatographic Separation and Quantitation

Chromatographic techniques are essential for separating the different isomers of ethyl 2,4-decadienoate from each other and from other volatile compounds present in a sample. researchgate.net

Gas chromatography is a widely used technique for the analysis of volatile compounds like ethyl 2,4-decadienoate, which is a key aroma component in pears. mdpi.comnih.govnih.govmdpi.com In GC, the sample is vaporized and passed through a long column. Different compounds travel through the column at different rates depending on their boiling points and interactions with the column's stationary phase, allowing for their separation.

For the isomers of ethyl 2,4-decadienoate, specialized capillary columns, such as those with a VOCOL stationary phase, have been shown to provide successful separation. researchgate.net The elution order of the isomers on a GC column can be used for their identification when compared to authentic standards. researchgate.net

When combined with mass spectrometry (GC-MS), this technique allows for both the separation and the identification of the individual isomers. mdpi.com GC-MS is a cornerstone in the analysis of fruit volatiles, including the various esters that contribute to the characteristic aroma of pears. mdpi.comnih.govnih.gov

Table 2: Kovats Retention Indices for Ethyl 2,4-decadienoate Isomers

Isomer Standard Non-polar Semi-standard Non-polar Standard Polar
(2E,4E)-ethyl decadienoate 1446, 1443, 1447 1488, 1479, 1457 1845, 1832, 1818

Source: PubChem. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique. For the separation of unsaturated compounds like the isomers of ethyl 2,4-decadienoate, a specialized form of HPLC known as silver ion HPLC (Ag-HPLC) is particularly effective. researchgate.netmdpi.comaocs.org

This technique relies on the reversible formation of charge-transfer complexes between the π-electrons of the double bonds in the analyte molecules and silver ions that are incorporated into the stationary phase of the HPLC column. researchgate.netaocs.org The strength of this interaction depends on the number, position, and geometry (cis/trans) of the double bonds. mdpi.com

Generally, isomers with trans double bonds elute earlier than those with cis double bonds because of weaker complex formation due to steric hindrance. mdpi.com Research has shown that Ag-HPLC can successfully separate all four geometric isomers of ethyl 2,4-decadienoate. researchgate.net The separation is typically carried out on a nonpolar reversed-phase column (like C18) with silver ions added to the mobile phase. researchgate.net

The combination of chromatographic and spectroscopic techniques is crucial for both differentiating between stereoisomers and assessing the purity of ethyl 2,4-decadienoate samples. researchgate.net

For instance, a commercially available standard of ethyl (2E,4Z)-decadienoate can be analyzed by both GC and Ag-HPLC to confirm its isomeric purity. researchgate.net If other isomers are present as impurities, they will appear as separate peaks in the chromatograms. The relative area of each peak can be used to quantify the percentage of each isomer in the sample.

In research settings, a solution of a single isomer, such as ethyl (2E,4Z)-decadienoate, can be irradiated to induce isomerization, creating a mixture of all four isomers. researchgate.net This mixture can then be analyzed by GC, Ag-HPLC, and NMR to identify the elution order and characteristic spectral data for each isomer. researchgate.net This comprehensive approach allows for the development of robust analytical methods for the quality control of ethyl 2,4-decadienoate in various applications.

Table 3: Comparison of Methods for Quantitative Analysis of Ethyl 2,4-decadienoate Isomers

Isomer GC-MS Ag-HPLC NMR
(2E,4Z) 1 1 1
(2Z,4E) 0.8 0.8 0.8
(2Z,4Z) 0.3 0.4 0.5
(2E,4E) 1.8 1.3 1.4

Source: Adapted from a study on the determination of geometrical isomers of ethyl 2,4-decadienoate. researchgate.net

Biological and Ecological Roles of Ethyl 2,4 Decadienoate

Role as a Semiochemical

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. Ethyl-2,4-decadienoate functions as a kairomone, a type of semiochemical that benefits the receiver but not the emitter. In this case, it is a plant-derived volatile that insects use to locate host plants for feeding and oviposition. nih.govebi.ac.uk

Ethyl-2,4-decadienoate is a well-documented kairomone, primarily for the codling moth, Cydia pomonella, a major pest of pome fruit orchards worldwide. entsocnsw.org.auacs.org This compound, often referred to as the "pear ester," is a potent attractant for both male and female codling moths. oup.comebi.ac.uk The discovery of its attractiveness was a significant breakthrough, as it provided a means to monitor not just male moths, which are targeted by sex pheromone traps, but also female moths, offering a more complete picture of the pest population. oup.comentsocnsw.org.au

Research has demonstrated that ethyl-2,4-decadienoate is a species-specific and highly effective attractant. entsocnsw.org.au It is released from ripe pears and has also been detected in the headspace of apples. oup.comgoogle.com The compound's ability to attract both sexes of the codling moth, including both virgin and mated females, underscores its importance in the moth's host-finding behavior. researchgate.net Electrophysiological studies have confirmed that the antennae of codling moths possess olfactory receptor neurons that respond to ethyl-2,4-decadienoate. medchemexpress.comfrontiersin.org

Beyond the codling moth, studies have explored the kairomonal activity of ethyl-2,4-decadienoate on other tortricid species. Research has shown that it can also attract other pests, such as the chestnut tortricids Cydia fagiglandana and Cydia splendana, as well as the green budmoth Hedya nubiferana. oup.comebi.ac.uk This broader activity suggests its potential application in managing a range of orchard pests.

The interaction of ethyl-2,4-decadienoate with other semiochemicals has also been a subject of investigation. For instance, combining it with acetic acid, a feeding attractant, has been shown to enhance the capture of both male and female codling moths in flight tunnel studies. nih.gov This synergistic effect suggests that different chemical cues work in concert to guide insects to their hosts.

The potent kairomonal properties of ethyl-2,4-decadienoate have led to its integration into various pest management strategies, primarily for the codling moth. Its use in monitoring, mass trapping, and mating disruption has shown considerable promise. frontiersin.orgplantprotection.pl

Mating Disruption: Research has explored the use of ethyl-2,4-decadienoate to enhance mating disruption programs for codling moths. psu.edu By releasing large amounts of the kairomone along with the synthetic sex pheromone, the ability of male moths to locate females can be further confused, leading to reduced mating success. plantprotection.plpsu.edu Combining the pear ester with the codling moth sex pheromone, codlemone, has been shown to create a more effective lure for males. psu.edu

Oviposition Stimulation and Larval Control: Laboratory studies have indicated that ethyl-2,4-decadienoate can stimulate oviposition (egg-laying) in codling moths. usda.goventsocbc.ca This finding has led to research on developing artificial egg traps baited with the kairomone to monitor oviposition patterns. usda.gov Furthermore, studies have investigated the impact of the pear ester on newly hatched larvae. researchgate.net It has been observed that treating fruit with ethyl-2,4-decadienoate can reduce the number of larvae that successfully enter the fruit, suggesting a potential for direct control by disrupting larval host location. acs.orgresearchgate.net Microencapsulated formulations of the pear ester have been developed to be used as a spray adjuvant with insecticides, enhancing their efficacy by increasing the exposure of neonate larvae to the insecticide. acs.orgoup.com

The following table summarizes the key applications of Ethyl-2,4-decadienoate in pest management:

ApplicationDescriptionTarget Pest(s)
Monitoring Traps baited with the kairomone to track adult flight activity, including females.Cydia pomonella (Codling Moth), Cydia fagiglandana, Cydia splendana, Hedya nubiferana
Lure and Kill Combining the attractant with an insecticide to selectively kill attracted pests.Cydia pomonella
Mating Disruption Used in conjunction with sex pheromones to confuse males and reduce mating.Cydia pomonella
Oviposition Monitoring Development of baited traps to monitor egg-laying activity.Cydia pomonella
Larval Control Disrupting host location for newly hatched larvae and enhancing insecticide efficacy.Cydia pomonella, Amyelois transitella (Navel Orangeworm)

The following table details research findings on the kairomonal activity of Ethyl-2,4-decadienoate:

Insect SpeciesType of ActivityKey Finding
Cydia pomonella (Codling Moth)Attraction (Kairomone)Potent attractant for both males and females, including virgin and mated females. oup.comentsocnsw.org.auresearchgate.netplantprotection.pl
Cydia pomonella (Codling Moth)Oviposition StimulantSignificantly increased the number of eggs laid in laboratory assays. usda.goventsocbc.ca
Cydia pomonella (Codling Moth)Larval Behavior ModifierReduces fruit entry by neonate larvae and enhances insecticide efficacy. acs.orgresearchgate.net
Cydia fagiglandana (Chestnut Tortricid)Attraction (Kairomone)Attracted to traps baited with ethyl-2,4-decadienoate. oup.com
Cydia splendana (Chestnut Tortricid)Attraction (Kairomone)Attracted to traps baited with ethyl-2,4-decadienoate. oup.com
Hedya nubiferana (Green Budmoth)Attraction (Kairomone)Attracted to traps baited with ethyl-2,4-decadienoate. oup.com
Synanthedon myopaeformis (Red-Belted Clearwing Moth)Electrophysiological ResponseFemale antennae show a strong response to the compound. mdpi.com

Applications in Flavor and Fragrance Chemistry Research

Flavoring Agent Applications

As a flavoring agent, ethyl-2,4-decadienoate is prized for its ability to impart a distinct and natural-smelling fruitiness to various food and beverage products. perfumerflavorist.comperflavory.com It is recognized for its intense pear-like taste and is considered a key component in many flavor formulations. vigon.comwikipedia.org

Contribution to Fruit Aroma Profiles

Ethyl-2,4-decadienoate is a naturally occurring compound found in a variety of fruits, where it plays a crucial role in defining their characteristic aroma. wikipedia.orgperfumerflavorist.com Research has identified its presence in apples, Bartlett pears, Concord grapes, quince, and durian, among others. wikipedia.orgperfumerflavorist.comchemicalbook.com Its aroma is often described as smelling stunningly natural and identical to Williams or Bartlett pears. chemicalbook.comperfumersupplyhouse.com The compound's profile is characterized by juicy, green, and waxy notes with tropical undertones, reminiscent of ripe pear, apple, and melon. chemicalbook.comthegoodscentscompany.combedoukian.com

The taste characteristics of ethyl-2,4-decadienoate vary with concentration. At 5 ppm, it is described as having ripe pear, green fruity, waxy apple, and tropical notes. chemicalbook.com At a higher concentration of 20 ppm, the flavor profile is perceived as green, fruity, with apple and pear notes complemented by waxy tropical nuances. chemicalbook.com This complexity makes it a valuable component for building authentic fruit aroma profiles.

Table 1: Natural Occurrence of Ethyl-2,4-decadienoate

Fruit/BeverageReference
Apple wikipedia.orgperfumerflavorist.com
Bartlett Pear wikipedia.orgperfumerflavorist.com
Concord Grape wikipedia.orgperfumerflavorist.com
Quince wikipedia.orgperfumerflavorist.com
Durian chemicalbook.com
Beer wikipedia.orgperfumerflavorist.com
Pear Brandy wikipedia.orgperfumerflavorist.com

Use in Flavor Formulations and Profile Enhancement

The intense and authentic fruit character of ethyl-2,4-decadienoate makes it a versatile tool for flavorists. perfumerflavorist.comperflavory.com It is widely used to enhance the flavor profiles of a multitude of food and beverage products. chemicalbook.com Its applications include, but are not limited to, fruity red, yellow, and tropical flavor formulations. vigon.comperfumerflavorist.com

Ethyl-2,4-decadienoate is particularly effective in boosting and rounding out the flavor of various fruit-based products. Research has shown its potential for enhancing the profiles of guava, melon, pear, apple, banana, kiwi, grape, and a variety of tropical fruit juices and nectars. chemicalbook.com It can impart a juicy, ripe Bartlett pear note that adds a distinctive quality to these flavors. bedoukian.comulprospector.com Furthermore, it is considered a cost-effective material for adding fruitiness to a wide range of flavor creations. perflavory.com Its stability and compatibility with other ingredients allow for seamless integration into complex flavor systems. chemimpex.com

Fragrance and Perfumery Applications

In the realm of fragrance and perfumery, ethyl-2,4-decadienoate is a valuable ingredient for its ability to introduce fresh, green, and fruity notes to compositions. vigon.comperfumerflavorist.com Its powerful and pleasant aroma makes it a popular choice for a variety of scented products. chemimpex.com

Contribution to Green and Fruity Odors

The primary contribution of ethyl-2,4-decadienoate in perfumery is its distinct green and fruity scent, with a dominant pear character. perfumerflavorist.comperfumersupplyhouse.com The odor is described as juicy, green, and reminiscent of the very essence of a Williams or Bartlett pear. perfumersupplyhouse.com It also possesses waxy, sweet, and tropical nuances, adding complexity to its profile. thegoodscentscompany.com This makes it an essential component for creating natural-smelling fruit accords, particularly those centered around pear, apple, and other green fruits. perfumersupplyhouse.com

Application in Alcoholic and Cosmetic Perfumes

Ethyl-2,4-decadienoate is frequently incorporated into fruity compounds designed for alcoholic and cosmetic perfumes. vigon.comperfumerflavorist.comperfumerflavorist.com Its intense and appealing aroma can significantly enhance the top and heart notes of a fragrance, providing a fresh and juicy opening. It is also used in a broader range of personal care products, including shampoos and shower gels, to impart a natural and appealing pear scent. thegoodscentscompany.com

Use in Specific Olfactory Accords (e.g., Blackcurrant)

Beyond its general use for fruity notes, ethyl-2,4-decadienoate has been noted for its application in specific olfactory accords. It is utilized in the creation of blackcurrant odorants, which are known for their powerful and distinctive character. perfumerflavorist.comperfumerflavorist.com For instance, a blackcurrant note can be combined with a pear-musk theme in perfume compositions. perfumerflavorist.com In some cases, the pear note within a fragrance is primarily a result of the inclusion of ethyl-2,4-decadienoate. perfumerflavorist.com

Table 2: Olfactory Profile of Ethyl-2,4-decadienoate

DescriptorReference
Green vigon.comperfumerflavorist.comperfumersupplyhouse.com
Fruity vigon.comperfumerflavorist.comperfumersupplyhouse.com
Pear vigon.comperfumerflavorist.comperfumersupplyhouse.com
Apple perfumerflavorist.comthegoodscentscompany.com
Tropical vigon.comperfumerflavorist.comthegoodscentscompany.com
Waxy vigon.comthegoodscentscompany.com
Sweet perfumerflavorist.com
Juicy perfumerflavorist.comperfumersupplyhouse.com

Compound Names Mentioned in this Article

Future Research Directions and Perspectives on Ethyl 2,4 Decadienoate

Elucidation of Biological Mechanisms at the Molecular Level

Ethyl (2E,4Z)-2,4-decadienoate, commonly known as pear ester, is a potent kairomonal attractant for the codling moth, Cydia pomonella, a major agricultural pest. oup.comacs.org Future research will likely focus on unraveling the intricate molecular interactions that govern this attraction. Studies have shown that both male and female codling moths possess olfactory receptor neurons in their antennae that are highly sensitive to this compound. psu.edumedchemexpress.com

Electroantennographic (EAG) studies have been instrumental in demonstrating the dose-dependent responses of various tortricid species to pear ester. oup.comresearchgate.net However, the precise receptor proteins and the downstream signaling pathways that are activated upon binding of ethyl-2,4-decadienoate remain to be fully elucidated. Interestingly, some research suggests that the sensory cells responding to pear ester may also be involved in detecting the codling moth's primary sex pheromone. oup.com Further investigations at the antennal lobe level, the primary olfactory integration center, are necessary to determine if these responses are mediated through a common sensory channel. oup.comoup.com Understanding these mechanisms at a molecular level could pave the way for designing more specific and effective pest control agents.

Development of Advanced Sustainable Production Methods

The synthesis of ethyl-2,4-decadienoate can be achieved through both traditional chemical routes and more sustainable biotechnological methods. google.comchemicalbook.com A common chemical synthesis starts with (Z)-1-heptenyl bromide, which is converted to a 1-heptenyllithium cuprate (B13416276) complex. Subsequent reaction with ethyl propiolate yields a mixture of isomers from which the desired (2E,4Z) isomer is obtained by fractional distillation. chemicalbook.comperfumerflavorist.com Another synthetic route involves the reaction of 1-octyn-3-ol (B1346985) with triethyl orthoacetate. orgsyn.org

In recent years, there has been a growing interest in biocatalytic processes, which are often considered more environmentally friendly. A notable sustainable method involves the enzymatic transesterification of Stillingia oil, which naturally contains esters of decadienoic acid, using lipase (B570770) from Candida antarctica in the presence of ethanol (B145695). google.comresearchgate.netresearchgate.net This "natural" process is advantageous as it avoids the use of harsh chemicals and can be performed under mild conditions. google.comchemicalbook.com Future research in this area will likely focus on optimizing these enzymatic reactions, exploring new microbial sources for lipases, and developing continuous-flow systems to enhance production efficiency and scalability. google.com

Table 1: Comparison of Production Methods for Ethyl-2,4-decadienoate

Feature Chemical Synthesis Biotechnological Synthesis
Starting Materials (Z)-1-heptenyl bromide, ethyl propiolate, 1-octyn-3-ol Stillingia oil, ethanol
Catalyst Lithium, copper iodide, propionic acid, aluminum oxide Lipase from Candida antarctica
Key Process Organometallic reactions, Wittig reaction Enzymatic transesterification
Sustainability Generally lower, involves organic solvents and metal reagents Higher, uses natural substrates and biocatalysts
Product Purity Can yield high purity after distillation Product is a complex mixture requiring purification
"Natural" Label Not considered a natural product in food law Can be labeled as a natural flavoring

Integrated Pest Management Strategies

Ethyl-2,4-decadienoate is a cornerstone in the development of integrated pest management (IPM) strategies for the codling moth. usda.govusda.gov A key application is in the monitoring of codling moth populations. entsocnsw.org.au Unlike sex pheromone traps that only capture males, traps baited with pear ester attract both males and females, providing a more comprehensive assessment of the pest population, especially in orchards where mating disruption techniques are employed. oup.comresearchgate.netusda.gov

Furthermore, this kairomone is utilized to enhance the effectiveness of insecticides. ebi.ac.uknih.gov Microencapsulated formulations of pear ester can be sprayed on crops to attract neonate larvae, increasing their movement on the plant surface and thus their exposure to insecticides before they can penetrate the fruit. nih.govacs.org This "attract-and-kill" approach can lead to significant reductions in crop damage and allow for the use of reduced insecticide rates. nih.gov Future research is expected to explore novel formulations for controlled release, the synergistic effects of combining pear ester with other semiochemicals, and its application in managing other tortricid pest species that have shown sensitivity to it. psu.eduebi.ac.ukbulletinofinsectology.org

Exploration of Novel Applications in Chemical Ecology

The role of ethyl-2,4-decadienoate as a semiochemical extends beyond simple attraction. ebi.ac.uknih.gov It is a key volatile compound emitted by ripe pears and apples, acting as a crucial cue for host plant selection by the codling moth. oup.comoup.com The compound's ability to attract both sexes suggests its involvement in aggregation and mating facilitation on the host plant. acs.org

Research has also investigated its potential to stimulate oviposition (egg-laying) in female codling moths. usda.goventsocbc.ca Laboratory assays have shown that the presence of ethyl-2,4-decadienoate can significantly increase the number of eggs laid. usda.goventsocbc.ca However, translating this effect to field applications for trapping or disruption has proven challenging. usda.gov Future studies could delve deeper into the context-dependent behavioral responses of insects to this kairomone, including its interaction with other plant volatiles and its influence on the behavior of beneficial insects. The discovery of its attractiveness to other tortricid species, such as Cydia fagiglandana and Hedya nubiferana, opens up new avenues for its application in the chemical ecology and management of a broader range of pests. oup.comoup.com

In-depth Study of Isomeric Contributions to Biological Activity and Sensory Profiles

Ethyl-2,4-decadienoate exists as four possible geometric isomers: (2E,4Z), (2E,4E), (2Z,4E), and (2Z,4Z). Research has unequivocally demonstrated that the (2E,4Z) isomer is the most biologically active, exhibiting the strongest attraction for codling moths. acs.orgnih.gov The (E,E) isomer shows significantly less attractiveness. acs.orgnih.gov This high degree of specificity highlights the sensitivity of the insect's olfactory system.

Table 2: Isomers of Ethyl-2,4-decadienoate and their Known Properties

Isomer Biological Activity (Codling Moth Attraction) Sensory Profile
(2E,4Z)-ethyl-2,4-decadienoate High Ripe pear, fruity, green
(2E,4E)-ethyl-2,4-decadienoate Low Less characteristic pear aroma
(2Z,4E)-ethyl-2,4-decadienoate Not well-documented Not well-documented
(2Z,4Z)-ethyl-2,4-decadienoate Not well-documented Not well-documented

Q & A

Basic Research Questions

Q. What analytical methods are recommended for verifying the purity and structural identity of Ethyl-2,4-decadienoate in synthesized samples?

  • Methodology : Use gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. High-performance liquid chromatography (HPLC) with UV detection can quantify trace impurities. Ensure calibration with certified reference standards and validate methods using peer-reviewed protocols .
  • Key considerations : Include solvent selection, column type (e.g., polar vs. nonpolar), and temperature gradients to optimize resolution. Document baseline noise and signal-to-noise ratios to validate sensitivity .

Q. How can researchers design experiments to evaluate the behavioral response of codling moth larvae to Ethyl-2,4-decadienoate?

  • Methodology : Conduct controlled laboratory bioassays using dual-choice arenas or wind tunnels. Apply the compound at ecologically relevant concentrations (e.g., 0.1–10 μg/mL) on artificial substrates. Compare larval attraction/repellency rates against controls (e.g., solvent-only). Use video tracking software to quantify movement patterns and statistical tests (e.g., chi-square, t-tests) to assess significance .
  • Data interpretation : Account for environmental variables (temperature, humidity) and larval instar stages, which may influence response thresholds .

Advanced Research Questions

Q. What strategies improve the field stability and targeted delivery of Ethyl-2,4-decadienoate as a kairomonal adjuvant?

  • Methodology : Optimize microencapsulation using coacervation or in situ polymerization techniques. Test polymer matrices (e.g., polyurea, chitosan) for controlled release under varying pH and UV exposure. Characterize encapsulation efficiency via spectrophotometry and assess field efficacy through randomized block trials in orchards. Compare larval mortality rates between microencapsulated and free-form formulations .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests to evaluate differences in release kinetics and bioactivity across formulations .

Q. How do electrophysiological studies elucidate the sensory mechanisms of Ethyl-2,4-decadienoate in insect olfactory systems?

  • Methodology : Perform single-sensillum recordings (SSR) on codling moth antennae. Stimulate with serial dilutions of Ethyl-2,4-decadienoate and measure action potentials from olfactory receptor neurons (ORNs). Compare dose-response curves to identify threshold concentrations. Use calcium imaging to map neuronal activation patterns in antennal lobes .
  • Data contradiction resolution : If conflicting results arise (e.g., variable responses across moth populations), validate receptor specificity via CRISPR knockouts or RNA interference (RNAi) targeting putative odorant receptors .

Q. What ecological risk assessment frameworks are suitable for evaluating non-target effects of Ethyl-2,4-decadienoate in integrated pest management (IPM)?

  • Methodology : Conduct mesocosm experiments to assess impacts on beneficial arthropods (e.g., pollinators, predators). Monitor survival, fecundity, and behavioral changes post-exposure. Combine field data with probabilistic models (e.g., Monte Carlo simulations) to predict ecosystem-level risks. Reference OECD guidelines for ecotoxicological testing .
  • Ethical compliance : Follow institutional review protocols for environmental sampling and adhere to ethical standards for invertebrate research .

Data Analysis and Reporting

Q. How should researchers statistically analyze dose-response data for Ethyl-2,4-decadienoate in pheromone synergy studies?

  • Methodology : Apply probit analysis to calculate LC₅₀/EC₅₀ values. Use generalized linear models (GLMs) with logistic regression to quantify synergism when combined with codlemone. Report 95% confidence intervals and assess goodness-of-fit via Pearson’s chi-square. Visualize interactions using 3D response surface plots .
  • Reproducibility : Archive raw data and R/Python scripts in open-access repositories (e.g., Zenodo) to enable meta-analyses .

Q. What are best practices for documenting synthetic protocols and spectral data for Ethyl-2,4-decadienoate in peer-reviewed journals?

  • Guidelines : Provide step-by-step synthesis routes, including catalysts (e.g., lipases), reaction temperatures, and purification steps (e.g., fractional distillation). Attach NMR/GC-MS spectra as supplementary files with peak assignments. Cross-reference methods with established databases (e.g., PubChem, Reaxys) .
  • Ethical reporting : Disclose conflicts of interest and comply with CHEMRES standards for chemical safety data .

Experimental Design and Validation

Q. How can researchers resolve contradictions in field efficacy data for Ethyl-2,4-decadienoate across different geographical regions?

  • Methodology : Perform multi-location trials with standardized application protocols. Use mixed-effects models to account for climatic variables (e.g., rainfall, temperature) and soil composition. Validate findings via gas chromatography-tandem mass spectrometry (GC-MS/MS) to confirm compound degradation rates in situ .
  • Peer review : Engage in collaborative data-sharing initiatives (e.g., FAIR principles) to reconcile discrepancies .

Q. What in silico approaches predict the environmental fate of Ethyl-2,4-decadienoate in aquatic systems?

  • Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate hydrolysis half-lives and bioaccumulation potential. Validate predictions with laboratory hydrolysis studies under controlled pH and salinity. Use molecular docking simulations to assess binding affinity with aquatic organism receptors .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
Ethyl (E,Z)-2,4-decadienoate
Reactant of Route 2
Reactant of Route 2
Ethyl (E,Z)-2,4-decadienoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.